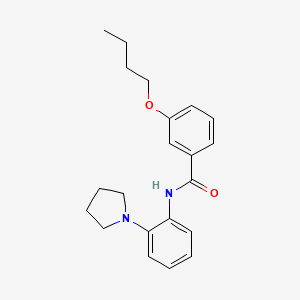

3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide

Description

Le 3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau benzamide substitué par un groupe butoxy et un groupe pyrrolidinylphényl, ce qui en fait un sujet intéressant pour des études en chimie organique et en pharmacologie.

Propriétés

Formule moléculaire |

C21H26N2O2 |

|---|---|

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |

InChI |

InChI=1S/C21H26N2O2/c1-2-3-15-25-18-10-8-9-17(16-18)21(24)22-19-11-4-5-12-20(19)23-13-6-7-14-23/h4-5,8-12,16H,2-3,6-7,13-15H2,1H3,(H,22,24) |

Clé InChI |

HXLWFGUHSILOTP-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |

Solubilité |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide implique généralement la réaction de l'acide 3-butoxybenzoïque avec la 2-(pyrrolidin-1-yl)aniline en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante, conduisant à la formation du composé benzamide souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du 3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie de techniques de purification adéquates pour obtenir le composé avec un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.

Biologie : Etudié pour ses interactions potentielles avec les macromolécules biologiques.

Médecine : Enquêté pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant potentiellement leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application et du contexte d'utilisation spécifiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires

3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide : Unique en raison de son motif de substitution spécifique.

N-(2-pyrrolidin-1-ylphényl)benzamide : Manque le groupe butoxy, conduisant à des propriétés chimiques et biologiques différentes.

3-butoxy-N-phénylbenzamide : Manque le groupe pyrrolidinyl, affectant ses interactions avec les cibles moléculaires.

Unicité

Le 3-butoxy-N-(2-pyrrolidin-1-ylphényl)benzamide se distingue par la présence à la fois du groupe butoxy et du groupe pyrrolidinyl, qui confèrent une réactivité chimique unique et une activité biologique potentielle. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.